Cytocidal Activity Against HeLa S3 Cells: Furaquinocin A vs. Furaquinocin B
Furaquinocin A demonstrates concentration‑dependent cytocidal activity against HeLa S3 cervical carcinoma cells in vitro at 3.1 μg/mL. Its closest structural analog, Furaquinocin B, exhibits a lower minimum active concentration of 1.6 μg/mL in the identical assay system, corresponding to an approximately 1.94‑fold potency difference [1]. This differential activity allows researchers to select Furaquinocin A as the lower‑potency, higher‑concentration reference standard when establishing dose‑response curves for furaquinocin‑based cytotoxins.
| Evidence Dimension | Cytocidal concentration against HeLa S3 cells |
|---|---|
| Target Compound Data | 3.1 μg/mL |
| Comparator Or Baseline | Furaquinocin B: 1.6 μg/mL |
| Quantified Difference | Furaquinocin B is 1.94‑fold more potent (lower active concentration) |
| Conditions | HeLa S3 human cervical carcinoma cell line; in vitro cytocidal assay; concentrations reported as minimum active concentrations from fermentation broth isolates |
Why This Matters
Procurement of both Furaquinocin A and B enables internal calibration of relative potency in cytotoxicity screening campaigns, preventing reliance on a single furaquinocin congener that may over‑ or under‑estimate bioactivity.
- [1] Komiyama K, Funayama S, Anraku Y, Ishibashi M, Takahashi Y, Omura S. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics. J Antibiot (Tokyo). 1990;43(3):247-252. PMID: 2324009. View Source
